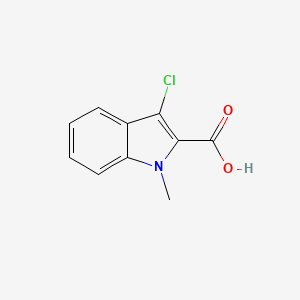

3-chloro-1-methyl-1H-indole-2-carboxylic acid

Description

3-Chloro-1-methyl-1H-indole-2-carboxylic acid is a halogenated indole derivative characterized by a chlorine atom at position 3, a methyl group at the N1 position, and a carboxylic acid moiety at position 2 of the indole scaffold. Indole derivatives are widely studied due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and receptor antagonism properties .

Properties

IUPAC Name |

3-chloro-1-methylindole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c1-12-7-5-3-2-4-6(7)8(11)9(12)10(13)14/h2-5H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHFELNJKKGZHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043420-84-3 | |

| Record name | 3-chloro-1-methyl-1H-indole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole cyclization method. This method uses glacial acetic acid and concentrated hydrochloric acid to cyclize the precursor compounds . Another approach involves the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group .

Industrial Production Methods

Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

3-chloro-1-methyl-1H-indole-2-carboxylic acid is a versatile small molecule scaffold that finds use in laboratory research .

Chemical Properties and Identifiers

- CAS Registry Number: 1043420-84-3

- Chemical Formula: C10H8ClNO2

- IUPAC Name: this compound

- InChI: InChI=1S/C10H8ClNO2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,1H3

- InChIKey: X RPAKOBVNUUWFE-UHFFFAOYSA-N

- SMILES: COC(=O)C1=C(C2=CC=CC=C2N1)Cl

Safety and Hazards

Scientific Research Applications

While specific case studies and comprehensive data tables focused solely on the applications of "this compound" are not available within the provided search results, the broader applicability of indole-2-carboxylic acid derivatives in scientific research can be highlighted.

Indole-2-carboxylic acid derivatives as inhibitors:

- HIV-1 Integrase Inhibitors: Indole-2-carboxylic acid derivatives have been identified as effective inhibitors of HIV-1 integrase, an enzyme crucial for HIV replication . Compound 3 , an indole-2-carboxylic acid derivative, effectively inhibits the strand transfer of HIV-1 integrase by chelating two magnesium ions within the enzyme's active site . Further structural optimizations led to derivative 20a , which markedly increased the integrase inhibitory effect .

- SARS-CoV-2 3CLpro Inhibitors: Indole chloropyridinyl ester derivatives have been explored as inhibitors of SARS-CoV-2 3CLpro, an enzyme essential for viral replication .

Synthesis of Pyrano[3,4-b]indol-1(9H)-ones:

- Indole-2-carboxylic acids can be used in the synthesis of pyrano[3,4-b]indol-1(9H)-ones via a rhodaelectro-catalyzed double dehydrogenative Heck reaction with alkenes .

Other Applications:

Mechanism of Action

The mechanism of action of 3-chloro-1-methyl-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction is crucial for its biological activities, such as antiviral and anticancer effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 3-chloro-1-methyl-1H-indole-2-carboxylic acid with related indole derivatives:

Key Observations :

- Substituent Position Impact: Chlorine substitution at position 3 (as in the target compound) vs.

- Molecular Weight: The target compound (209.63 g/mol) is heavier than non-halogenated analogs like 3-methyl-1H-indole-2-carboxylic acid (175.18 g/mol), reflecting the chlorine atom's contribution .

- Melting Points: Limited data exist, but 3-ethyl-6-chloro-1H-indole-2-carboxylic acid exhibits a sharp melting point (193–195°C), suggesting high crystallinity due to hydrogen bonding from the carboxylic acid group .

Target Compound Hypotheses :

- The chlorine atom at position 3 may enhance lipophilicity and membrane permeability compared to non-halogenated analogs.

- The N1-methyl group could improve metabolic stability by blocking oxidation at the indole nitrogen, a common metabolic degradation site .

Biological Activity

3-Chloro-1-methyl-1H-indole-2-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

1. Overview of Indole Derivatives

Indole derivatives are known for their broad pharmacological profiles. They interact with various biological targets, influencing multiple biochemical pathways. The structural characteristics of indoles allow them to bind effectively to receptors and enzymes, leading to significant biological effects.

The mechanism of action of this compound involves:

- Binding Affinity : The compound exhibits high affinity for several receptors and enzymes, which can alter cellular processes.

- Inhibition of Viral Replication : It has been shown to inhibit the replication of viruses, particularly HIV, by targeting integrase enzymes .

- Anticancer Properties : The compound has demonstrated the ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest.

3.1 Antiviral Activity

Recent studies have highlighted the effectiveness of indole-2-carboxylic acid derivatives in inhibiting HIV-1 integrase. For instance, a derivative of this compound showed an IC50 value of 0.13 µM against integrase strand transfer, indicating potent antiviral activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | 0.13 | HIV-1 Integrase Inhibitor |

| Other derivatives | 0.13 - 6.85 | Varying integrase inhibition |

3.2 Anticancer Activity

The compound has shown promising results in various cancer cell lines. Studies reported IC50 values ranging from 7 to 20 µM against different types of cancer cells, including breast and prostate cancer .

| Cell Line | IC50 (µM) | Type |

|---|---|---|

| MCF-7 | 12.41 | Breast Cancer |

| PC3 | 9.71 | Prostate Cancer |

| HCT-116 | 2.29 | Colorectal Cancer |

3.3 Anti-inflammatory Activity

Indole derivatives have also been investigated for their anti-inflammatory effects. They can modulate inflammatory pathways and reduce cytokine production, contributing to their therapeutic potential in inflammatory diseases.

4.1 Study on HIV Inhibition

In a recent study published in Molecules, the derivative demonstrated exceptional inhibition of HIV integrase with structural modifications enhancing its activity significantly . The introduction of longer chains at specific positions on the indole core improved binding interactions with the target enzyme.

4.2 Anticancer Efficacy

Research involving various cancer cell lines revealed that the compound effectively reduced cell viability and induced apoptosis in treated cells. For instance, a study found that treatments led to significant changes in cell morphology and viability metrics across multiple cancer types .

5. Conclusion

This compound is a promising candidate in pharmacological research due to its diverse biological activities, particularly in antiviral and anticancer domains. Ongoing studies are likely to further elucidate its mechanisms and enhance its therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.